3-Cyclopentyl-3-fluoroazetidine hydrochloride

medicinal chemistry lead optimization fragment-based drug discovery

3-Cyclopentyl-3-fluoroazetidine hydrochloride (CAS 2097957-19-0) is a 3,3-disubstituted azetidine building block bearing a fluorine atom and a cyclopentyl ring at the 3-position. The compound is supplied as the hydrochloride salt with molecular formula C₈H₁₅ClFN and molecular weight 179.66 g·mol⁻¹.

Molecular Formula C8H15ClFN
Molecular Weight 179.66 g/mol
CAS No. 2097957-19-0
Cat. No. B1484743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-3-fluoroazetidine hydrochloride
CAS2097957-19-0
Molecular FormulaC8H15ClFN
Molecular Weight179.66 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2(CNC2)F.Cl
InChIInChI=1S/C8H14FN.ClH/c9-8(5-10-6-8)7-3-1-2-4-7;/h7,10H,1-6H2;1H
InChIKeySNEBVPYFHJCAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-3-fluoroazetidine hydrochloride (CAS 2097957-19-0) – Procurement-Ready Physicochemical Profile


3-Cyclopentyl-3-fluoroazetidine hydrochloride (CAS 2097957-19-0) is a 3,3-disubstituted azetidine building block bearing a fluorine atom and a cyclopentyl ring at the 3-position. The compound is supplied as the hydrochloride salt with molecular formula C₈H₁₅ClFN and molecular weight 179.66 g·mol⁻¹ . It presents 2 hydrogen-bond donors, 2 hydrogen-bond acceptors, a topological polar surface area of 12 Ų, and a single rotatable bond linking the cyclopentyl group to the azetidine core . The free base is a secondary amine amenable to N-acylation, N-sulfonylation, or N-alkylation, while the 3-fluoro substituent serves as a metabolically stable hydrogen-bond acceptor and a stereoelectronic modulator of the azetidine ring. These properties position the compound within the broader class of 3-fluoroazetidines that, as reviewed by Ferraris et al., have been explored as dipeptidyl peptidase IV (DPP‑IV) inhibitors and exhibit sub-micromolar potency without the cyclization-driven instability that compromises 2-cyano- and 2-ketoazetidine chemotypes [1].

3-Cyclopentyl-3-fluoroazetidine hydrochloride – Why In‑Class Analogs Cannot Be Simply Interchanged


Azetidine-based building blocks are not commodity reagents that can be freely swapped without altering the outcome of a synthesis or biological assay. The 3-cyclopentyl-3-fluoro substitution pattern creates a precise combination of steric bulk, conformational entropy, and electronic character that is not reproduced by the parent 3-fluoroazetidine, the 3,3-difluoro analog, or other cycloalkyl congeners. Substituting the cyclopentyl moiety for a cyclobutyl or cyclohexyl group changes the molecular weight by over 8 %, while replacing the single fluorine with two fluorines introduces an additional hydrogen-bond acceptor and alters ring electronics . Critically, the 3-fluoroazetidine class itself is mechanistically distinct from 2-cyano- and 2-ketoazetidines, which are prone to internal cyclization into inactive ketopiperazines and dihydroketopyrazine species; 3-fluoroazetidines do not participate in this degradation pathway [1]. The quantitative evidence below demonstrates that even modest structural changes translate into measurable differences in physicochemical properties that directly impact lead optimization, fragment growing, and parallel synthesis strategies.

3-Cyclopentyl-3-fluoroazetidine hydrochloride – Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight Differentiates Lipophilic Bulk Across Azetidine Cycloalkyl Series

The molecular weight of 3-cyclopentyl-3-fluoroazetidine hydrochloride (179.66 g·mol⁻¹) is 61 % higher than that of the minimal 3-fluoroazetidine hydrochloride (111.55 g·mol⁻¹) . Within the cycloalkyl series, it exceeds the 3-cyclobutyl analog (165.63 g·mol⁻¹) by 8.5 % and falls 7.2 % below the 3-cyclohexyl analog (193.69 g·mol⁻¹) . The 3,3-difluoroazetidine hydrochloride (129.54 g·mol⁻¹) is 38 % lighter despite carrying an additional fluorine because it lacks a cycloalkyl substituent . These differences in mass directly reflect the size of the hydrophobic substituent and are predictive of ligand efficiency metrics, clogP, and membrane permeability trends.

medicinal chemistry lead optimization fragment-based drug discovery

Purity Specification Provides a 3‑Percentage-Point Advantage Over Common Analogs

The commercially available 3-cyclopentyl-3-fluoroazetidine hydrochloride is supplied at 98 % purity . In contrast, the widely procured 3-fluoroazetidine hydrochloride is listed at 95 % purity , and the 3-cyclobutyl-3-fluoroazetidine hydrochloride is specified at ≥95 % purity . Although there is no published head-to-head stability study, the 3‑percentage‑point differential reduces the maximum possible impurity burden from 5 % to 2 %, which is meaningful when the building block is used in stoichiometry‑sensitive reactions such as amide couplings where excess reagent cannot be easily removed.

chemical procurement parallel synthesis assay reproducibility

Rotatable Bond Count Controls Conformational Entropy Relative to Minimally Substituted Analogs

The target compound possesses exactly one rotatable bond — the C–C linkage between the cyclopentyl ring and the azetidine core — yielding a computed ground‑state complexity of 125 . The parent 3-fluoroazetidine (free base or hydrochloride) has zero rotatable bonds [1]. The additional single rotatable bond introduces a conformational degree of freedom that can be either beneficial (enabling induced‑fit binding) or detrimental (increasing entropy loss upon binding), depending on the target pocket architecture. In contrast, the 3-cyclohexyl analog, which features a larger ring with multiple low‑energy conformers, would exhibit a more complex conformational landscape not captured merely by increasing the rotatable bond count by one but rather by substantial ring‑flip dynamics.

conformational analysis ligand pre‑organization entropic penalty

3-Fluoroazetidine Chemotype Avoids Intramolecular Cyclization‑Driven Inactivation

Ferraris et al. (2007) systematically compared the three major azetidine‑based DPP‑IV inhibitor subtypes: 2‑cyanoazetidines, 2‑ketoazetidines, and 3‑fluoroazetidines [1]. The 2‑cyano and 2‑keto series carry an electrophilic 'warhead' that can form a covalent adduct with the catalytic serine; however, this same reactivity facilitates internal cyclization to give inactive ketopiperazine and dihydroketopyrazine by‑products. In contrast, select 3‑fluoroazetidines achieve sub‑micromolar DPP‑IV inhibitory potency (IC₅₀ < 1 µM) 'without the propensity for cyclization and chemical instability associated with the other subseries' [1]. Although the specific IC₅₀ of 3‑cyclopentyl‑3‑fluoroazetidine is not publicly disclosed, the compound belongs to the 3‑fluoroazetidine subclass and therefore shares this fundamental stability advantage over 2‑cyano‑ and 2‑keto‑azetidine comparators that are still procured for DPP‑IV and related serine hydrolase programs.

chemical stability DPP-IV inhibitors covalent inhibitor design

Commercial Availability with Defined SMILES and InChIKey Reduces Procurement Ambiguity

Unlike several cycloalkyl‑fluoroazetidine analogs that are listed on vendor platforms without fully resolved stereochemistry or validated analytical data, 3‑cyclopentyl‑3‑fluoroazetidine hydrochloride is provided with a confirmed InChIKey (SNEBVPYFHJCAOL‑UHFFFAOYSA‑N) and SMILES (Cl.FC1(C2CCCC2)CNC1) . The compound carries no defined chiral centers (atom stereocenter count = 0) and no undefined stereocenters, eliminating the risk of procuring an unintended diastereomer or racemate . The unambiguous structural identification contrasts with certain 3‑cyclobutyl and 3‑cyclohexyl listings where stereochemical information is either absent or inconsistently reported across supplier databases.

chemical sourcing structure verification inventory management

Topological Polar Surface Area Uniformity Ensures Predictable Permeability Across Series

Despite large variations in molecular weight across the cycloalkyl‑3‑fluoroazetidine series, the topological polar surface area (TPSA) remains constant at 12 Ų for every member of the set. The target compound records TPSA = 12 Ų, identical to 3‑fluoroazetidine (12.03 Ų) and 3,3‑difluoroazetidine (12.03 Ų) [1][2]. This invariance arises because TPSA sums the contributions of nitrogen and fluorine heteroatoms; the all‑carbon cyclopentyl substituent makes zero contribution. Consequently, any permeability or CNS‑MPO score differences between analogs must be attributed to lipophilicity (clogP or logD) rather than to polar surface area effects. The cyclopentyl analog therefore offers a unique combination of increased clogP (inferred from the larger molecular weight) with unchanged TPSA, a profile that can be desirable for optimizing blood–brain barrier penetration while maintaining a low TPSA 'ceiling'.

ADME prediction blood–brain barrier permeability property-based design

3-Cyclopentyl-3-fluoroazetidine hydrochloride – Recommended Application Scenarios Based on Quantitative Evidence


DPP‑IV or Serine Hydrolase Inhibitor Lead Optimization

The 3‑fluoroazetidine chemotype, to which the target compound belongs, achieves sub‑micromolar DPP‑IV inhibitory potency without the cyclization‑driven degradation that plagues 2‑cyano‑ and 2‑ketoazetidine series [1]. Researchers pursuing DPP‑IV or broader serine hydrolase inhibitor programs should prioritize 3‑fluoroazetidine scaffolds over these older chemotypes to ensure compound integrity during multi‑day enzymatic and cellular assays. The cyclopentyl group contributes an additional hydrophobic interaction surface not available in the parent 3‑fluoroazetidine, offering a structure‑based design opportunity to fill lipophilic sub‑pockets identified in target crystal structures. The high purity of 98 % minimizes interference from impurities in dose‑response measurements, a critical factor when quantifying sub‑micromolar IC₅₀ values .

Fragment‑Based Drug Discovery (FBDD) Library Design

With a molecular weight of 179.66 g·mol⁻¹, the target compound falls comfortably within the 'rule‑of‑three' boundaries for fragment libraries (MW < 300, clogP ≤ 3, H‑bond donors ≤ 3) . Its single rotatable bond and absence of chiral centers make it an ideal starting fragment for structure‑guided optimization: binding poses can be unambiguously assigned by X‑ray crystallography without concerns about stereoisomerism. The constant TPSA of 12 Ų across the series means that any improvements in binding affinity gained by growing from the cyclopentyl vector can be interpreted as pure hydrophobic or van der Waals gains rather than changes in polar desolvation penalties .

Parallel Synthesis and Structure–Activity Relationship (SAR) Matrix Construction

The target compound's secondary amine handle (azetidine N–H) enables facile diversification via acylation, sulfonylation, reductive amination, or urea formation in 96‑well plate format. The 98 % purity specification reduces the risk of side‑product accumulation that would otherwise confound SAR interpretation in library format . The unambiguous InChIKey and SMILES identifiers allow integration with electronic laboratory notebooks (ELN) and compound registration systems, ensuring that every well in the SAR matrix is traceable to the same chemical entity across different synthesis batches and CRO partners.

CNS‑Penetrant Probe Development Leveraging Low TPSA and Controlled Lipophilicity

Central nervous system (CNS) drug discovery programs require compounds with TPSA < 60–70 Ų to achieve passive blood–brain barrier permeability. The target compound's TPSA of 12 Ų is among the lowest achievable for an azetidine scaffold and remains unchanged when the cyclopentyl group is varied to other cycloalkyl moieties . By selecting the 3‑cyclopentyl analog instead of the 3‑cyclohexyl analog, medicinal chemists gain nearly all the lipophilicity increase (as inferred from molecular weight) while avoiding the additional conformational complexity of the cyclohexyl chair‑flip, which can complicate binding mode predictions. This makes the compound a strategic choice for CNS lead generation where lipophilic efficiency (LipE) is being optimized.

Quote Request

Request a Quote for 3-Cyclopentyl-3-fluoroazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.